1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea
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Overview
Description
1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea is an organic compound with the molecular formula C20H26N4S2 and a molecular weight of 386.5772 g/mol . This compound belongs to the class of thioureas, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea typically involves the reaction of 6-[(phenylcarbamothioyl)amino]hexan-1-amine with phenyl isothiocyanate in a suitable solvent such as dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the formation of the desired product with a good yield. The compound can be purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts like palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids . By inhibiting sEH, the compound can reduce the formation of dihydroxyepoxyeicosatrienoic acids, which are associated with various pathological states such as pain and inflammation . Additionally, the compound can interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
1-Phenyl-3-{6-[(phenylcarbamothioyl)amino]hexyl}thiourea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(6-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]hexyl)thiourea: This compound is synthesized from 6-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]hexan-1-amine and 3-chlorophenylisothiocyanate and exhibits similar biological activities.
3-Phenyl-1-[(phenylcarbamothioyl)amino]thiourea: This compound has a similar structure and exhibits comparable biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H26N4S2 |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-phenyl-3-[6-(phenylcarbamothioylamino)hexyl]thiourea |
InChI |
InChI=1S/C20H26N4S2/c25-19(23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
JJRQXGNPMICWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCCCNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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